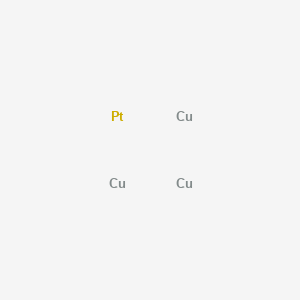
Copper;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;platinum is a compound that combines the unique properties of both copper and platinum. Copper is known for its excellent electrical conductivity and malleability, while platinum is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper;platinum compounds can be achieved through various methods. One common approach involves the co-precipitation of copper and platinum salts in an aqueous solution, followed by reduction with a suitable reducing agent such as hydrogen or sodium borohydride. Another method involves the thermal decomposition of organometallic precursors containing both copper and platinum.
Industrial Production Methods: In industrial settings, this compound compounds are often produced using high-temperature techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the resulting compound, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Copper;platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both copper and platinum.
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxidizing agents such as oxygen and hydrogen peroxide, reducing agents like hydrogen and sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature and pressure, can vary depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(II) and platinum(IV) oxides, while reduction reactions can yield metallic copper and platinum.
Applications De Recherche Scientifique
Copper;platinum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions. In biology, these compounds are studied for their potential as anticancer agents due to their ability to induce cell death through various mechanisms. In medicine, this compound compounds are explored for their potential use in imaging and diagnostic applications. In industry, they are used in the production of electronic devices and as catalysts in chemical processes.
Mécanisme D'action
The mechanism of action of copper;platinum compounds involves the interaction of the metal ions with biological molecules. In anticancer applications, these compounds can induce cell death through the generation of reactive oxygen species (ROS) and the activation of apoptosis signaling pathways. The molecular targets and pathways involved in these processes include DNA, proteins, and various cellular enzymes.
Comparaison Avec Des Composés Similaires
Copper;platinum compounds can be compared with other metal-based compounds, such as copper(II) and platinum(II) complexes. While copper(II) compounds are known for their antimicrobial and anticancer properties, platinum(II) compounds are widely used in chemotherapy. The combination of copper and platinum in a single compound offers unique advantages, such as enhanced catalytic activity and improved biological activity. Similar compounds include copper(II) sulfate, platinum(II) chloride, and various organometallic complexes containing copper and platinum.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties, derived from the combination of copper and platinum, make it a valuable material for scientific research and industrial applications. The synthesis, chemical reactions, and mechanisms of action of this compound compounds continue to be areas of active research, with the potential for new discoveries and innovations in the future.
Propriétés
Numéro CAS |
12054-22-7 |
|---|---|
Formule moléculaire |
Cu3Pt |
Poids moléculaire |
385.72 g/mol |
Nom IUPAC |
copper;platinum |
InChI |
InChI=1S/3Cu.Pt |
Clé InChI |
WXJJKGADSNZUHE-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


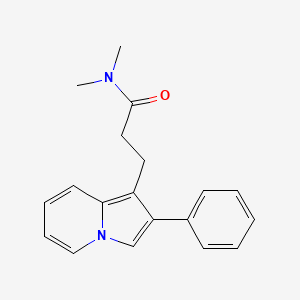
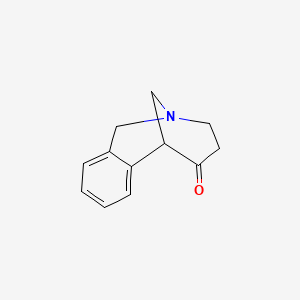
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

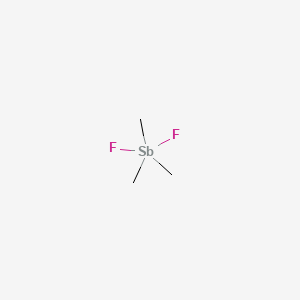
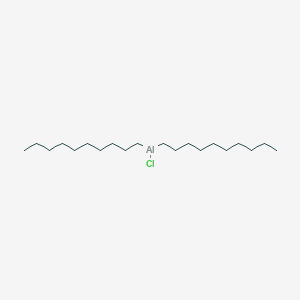



![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)




